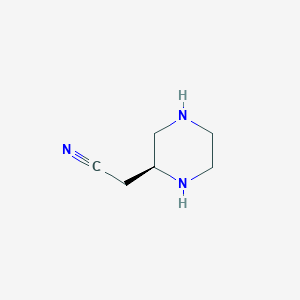

(S)-2-(Piperazin-2-yl)acetonitrile

Description

BenchChem offers high-quality (S)-2-(Piperazin-2-yl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-(Piperazin-2-yl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[(2S)-piperazin-2-yl]acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c7-2-1-6-5-8-3-4-9-6/h6,8-9H,1,3-5H2/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVKAZNBVXZKTAV-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@H](CN1)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-2-(Piperazin-2-yl)acetonitrile (CAS 2158301-19-8): A Comprehensive Technical Guide for Drug Development Professionals

This guide provides an in-depth technical overview of (S)-2-(piperazin-2-yl)acetonitrile, a critical chiral building block in modern pharmaceutical synthesis. Intended for researchers, scientists, and drug development professionals, this document synthesizes key properties, synthesis strategies, analytical considerations, and its pivotal role in the development of targeted therapies.

Introduction: The Significance of a Chiral Piperazine Intermediate

(S)-2-(Piperazin-2-yl)acetonitrile is a non-commercially available, chiral monosubstituted piperazine derivative.[1][2] Its significance in medicinal chemistry has been prominently highlighted by its role as a key intermediate in the synthesis of Adagrasib (MRTX849), a potent and selective covalent inhibitor of the KRASG12C mutant protein, which is implicated in various solid tumors.[1][3][4] The specific stereochemistry at the C-2 position of the piperazine ring is crucial for the biological activity and efficacy of the final active pharmaceutical ingredient (API).[5] This guide will delve into the technical details of this important molecule, providing a foundational understanding for its application in drug discovery and development.

Physicochemical and Structural Properties

(S)-2-(Piperazin-2-yl)acetonitrile is typically handled as its dihydrochloride salt to enhance its stability and solubility.[1][2] The dihydrochloride form is an off-white to light yellow solid.[3]

| Property | Value | Source(s) |

| CAS Number | 2158301-19-8 | [6] |

| Molecular Formula | C₆H₁₁N₃ (free base) | [7] |

| Molecular Weight | 125.17 g/mol (free base) | [7] |

| Molecular Formula (dihydrochloride) | C₆H₁₃Cl₂N₃ | [6] |

| Molecular Weight (dihydrochloride) | 198.09 g/mol | [6] |

| Appearance | Off-white to light yellow solid | [3] |

| Storage Conditions | Inert atmosphere, 2-8°C | [8] |

Chemical Structure

The structure of (S)-2-(piperazin-2-yl)acetonitrile features a piperazine ring substituted at the C-2 position with an acetonitrile group. The "(S)" designation indicates the stereochemistry at this chiral center.

Caption: Chemical structure of (S)-2-(Piperazin-2-yl)acetonitrile.

Synthesis Strategies

As a non-commercially available intermediate, the synthesis of (S)-2-(piperazin-2-yl)acetonitrile is a critical step in the overall production of Adagrasib. Mirati Therapeutics has described synthetic routes to this building block in their patent literature, often preparing it as an N1-Cbz protected derivative or as the dihydrochloride salt.[1][2] While specific, detailed experimental protocols from these patents are proprietary, the general approaches to synthesizing chiral 2-substituted piperazines can be discussed.

General Approaches to Chiral 2-Substituted Piperazines

The synthesis of chiral piperazines is an active area of research, with several established methods:

-

From Chiral Precursors: A common strategy involves starting with a readily available chiral molecule, such as an amino acid. For example, a multi-step synthesis can be designed starting from serine methyl ester hydrochloride and an N-Boc-protected amino acid, proceeding through condensation, deprotection, cyclization, and reduction steps.[5][7]

-

Asymmetric Synthesis: This approach builds the chiral center during the reaction sequence. One method involves the iridium-catalyzed asymmetric hydrogenation of pyrazines that have been activated by alkyl halides, which can yield a variety of chiral piperazines with high enantiomeric excess.[9]

-

Resolution of Racemates: This classic method involves synthesizing the racemic mixture of the 2-substituted piperazine and then separating the enantiomers. This can be achieved through the formation of diastereomeric salts with a chiral resolving agent or by chiral chromatography.[9]

Caption: Overview of synthetic strategies for chiral piperazines.

Role in the Synthesis of Adagrasib

In the synthesis of Adagrasib, (S)-2-(piperazin-2-yl)acetonitrile (or its protected form) is coupled with a complex heterocyclic core structure. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction.[10][11] The secondary amine of the piperazine acts as the nucleophile, displacing a leaving group on the tetrahydropyridopyrimidine core of the Adagrasib precursor.

Analytical Characterization and Quality Control

Ensuring the chemical and enantiomeric purity of (S)-2-(piperazin-2-yl)acetonitrile is paramount for its use in GMP synthesis. A robust analytical testing protocol is therefore essential.

Spectroscopic Analysis

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the piperazine ring protons, the methylene protons of the acetonitrile group, and the methine proton at the chiral center. The chemical shifts and coupling patterns of the piperazine protons can be complex due to the chair-boat conformational exchange and the presence of two non-equivalent nitrogen atoms.[10][11]

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the four unique carbon atoms of the piperazine ring and the two carbons of the acetonitrile substituent.[10][11]

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the exact mass of the molecule, which can be used to confirm its identity.[10]

Chiral Purity Analysis

The enantiomeric purity is a critical quality attribute. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for separating enantiomers.[9][14][15][16][17]

Proposed Chiral HPLC Method Development:

A systematic approach to developing a chiral HPLC method for (S)-2-(piperazin-2-yl)acetonitrile would involve screening various polysaccharide-based CSPs, which have shown broad applicability for piperazine derivatives.[5][14][15][17]

-

Column Selection: Polysaccharide-based columns such as Chiralpak® IA, IB, and IC are excellent starting points.[9][15] These columns, with immobilized chiral selectors, offer compatibility with a wide range of solvents.[18]

-

Mobile Phase Screening: A screening of different mobile phase systems is crucial. Typical mobile phases for normal-phase chromatography include mixtures of hexane with an alcohol like isopropanol or ethanol. For reversed-phase chromatography, mixtures of acetonitrile and water or methanol and water are used. The addition of a small amount of an amine modifier, such as diethylamine (DEA), is often necessary to improve peak shape and resolution for basic compounds like piperazines.[14]

-

Detection: Due to the lack of a strong chromophore, UV detection at low wavelengths (e.g., 205-220 nm) would be necessary.[5] For trace analysis, pre-column derivatization with a UV-active agent could be considered.[5][14]

Illustrative Chiral HPLC Protocol:

This protocol is a starting point and would require optimization for this specific analyte.

-

Column: Chiralpak® IC (or similar polysaccharide-based CSP), 250 x 4.6 mm, 5 µm.

-

Mobile Phase: Acetonitrile/Methanol/Diethylamine (90:10:0.1, v/v/v).[14]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35 °C.

-

Injection Volume: 10 µL.

-

Detection: UV at 210 nm.

-

Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 0.5-1.0 mg/mL.

Caption: Workflow for chiral HPLC analysis.

Safety and Handling

(S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride is classified as harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation.[8] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

(S)-2-(Piperazin-2-yl)acetonitrile is a specialized and highly valuable chiral building block, indispensable for the synthesis of the targeted anti-cancer agent Adagrasib. Its synthesis requires careful control of stereochemistry, and its quality control necessitates robust analytical methods, particularly for determining enantiomeric purity. A thorough understanding of its properties, synthesis, and analysis is crucial for any drug development program that utilizes this or structurally similar intermediates. The information presented in this guide provides a solid foundation for scientists and researchers working in this area, enabling them to make informed decisions and navigate the challenges associated with the use of such advanced chemical entities.

References

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC. Available at: [Link]

-

Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer. ACS Publications. Available at: [Link]

-

Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer. PubMed. Available at: [Link]

-

Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journals. Available at: [Link]

-

Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

(S)-2-(Piperazin-2-yl)acetonitrile. PubChem. Available at: [Link]

-

(S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride, 98+%, ee98+%. 3ASenrise. Available at: [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Available at: [Link]

-

Synthesis of Chiral Building Blocks for Use in Drug Discovery. ResearchGate. Available at: [Link]

-

Synthesis of Chiral Building Blocks for Use in Drug Discovery. MDPI. Available at: [Link]

-

A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

-

(S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride. PubChem. Available at: [Link]

-

Chiral HPLC Separations. Phenomenex. Available at: [Link]

-

Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. ResearchGate. Available at: [Link]

-

Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases. SpringerLink. Available at: [Link]

- CN108129404B - Synthesis method of chiral piperazinone derivative. Google Patents.

-

Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. ACS Publications. Available at: [Link]

-

WO 2022/251193 A1. Googleapis.com. Available at: [Link]

-

Mirati Therapeutics | New Drug Approvals. New Drug Approvals. Available at: [Link]

Sources

- 1. CA3231284A1 - Processes and intermediates for synthesis of adagrasib - Google Patents [patents.google.com]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US4240961A - Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes - Google Patents [patents.google.com]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. benthamdirect.com [benthamdirect.com]

- 6. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]

- 7. eurekaselect.com [eurekaselect.com]

- 8. researchgate.net [researchgate.net]

- 9. pharmtech.com [pharmtech.com]

- 10. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. beilstein-journals.org [beilstein-journals.org]

- 12. mdpi.com [mdpi.com]

- 13. rsc.org [rsc.org]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mirati Therapeutics Inc Patent Filing for KRas G12C Cancer Combination Therapy [pharmaceutical-technology.com]

- 17. Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration [scirp.org]

- 18. Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases | Springer Nature Experiments [experiments.springernature.com]

Technical Monograph: (S)-2-(Piperazin-2-yl)acetonitrile Dihydrochloride

Advanced Building Block for Chiral Therapeutics

Executive Summary

(S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride (CAS 2158301-19-8) is a high-value chiral heterocyclic building block.[1] It is most notably recognized as a critical intermediate in the synthesis of Adagrasib (MRTX849) , a covalent KRAS G12C inhibitor used in oncology. Beyond this specific application, the molecule serves as a versatile scaffold for introducing the piperazine pharmacophore with a precise stereochemical handle (S-configuration) and a reactive nitrile "warhead" capable of further transformation into amines, amides, or heterocycles.

This guide details the structural architecture, validated synthetic pathways, analytical characterization, and handling protocols for this compound, designed for medicinal chemists and process development scientists.

Molecular Architecture & Physicochemical Profile

The compound consists of a six-membered piperazine ring featuring a cyanomethyl group (acetonitrile) at the C2 position. The (S)-enantiomer is the biologically relevant form for several kinase inhibitor programs. It is supplied as the dihydrochloride salt (2HCl) to ensure stability, as the free base is prone to racemization or oxidative degradation over time.

1.1 Structural Specifications

| Property | Specification |

| IUPAC Name | (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride |

| CAS Registry | 2158301-19-8 |

| Molecular Formula | C₆H₁₁N₃[1][2][3][4] · 2HCl |

| Molecular Weight | 198.09 g/mol (Salt); 125.17 g/mol (Free Base) |

| Stereochemistry | (S)-Configuration at C2 |

| Salt Stoichiometry | 1:2 (Base : HCl) |

| Melting Point | 216.0 – 220.0 °C (Decomposition) |

| Solubility | Highly soluble in Water, DMSO, Methanol; Insoluble in DCM, Hexanes |

1.2 Structural Visualization

The following diagram illustrates the connectivity and the critical stereocenter.

Synthetic Routes & Process Chemistry

The synthesis of (S)-2-(Piperazin-2-yl)acetonitrile requires strict control over stereochemistry. The most robust route utilizes (S)-1-Boc-2-(hydroxymethyl)piperazine or (S)-1,4-diBoc-2-hydroxymethylpiperazine as the starting material. The general strategy involves converting the hydroxyl group to a leaving group (mesylate/tosylate), displacing it with cyanide, and finally deprotecting the amine.

2.1 Retrosynthetic Analysis

-

Target: (S)-2-(Piperazin-2-yl)acetonitrile[1][2][3][5][6] · 2HCl[7]

-

Precursor: (S)-1-Boc-2-(cyanomethyl)piperazine (N4-protected or free depending on route).

-

Origin: (S)-2-Hydroxymethylpiperazine derivatives (derived from chiral amino acids like Asparagine or via resolution).

2.2 Validated Synthetic Workflow

2.3 Critical Process Parameters (CPP)

-

Cyanation Step: The nucleophilic substitution of the mesylate with cyanide (NaCN or KCN) must be performed in a polar aprotic solvent (DMSO or DMF) to enhance the nucleophilicity of the cyanide ion. Caution: This step inverts stereochemistry if attacking a secondary carbon, but here the attack is on the primary methylene group (-CH2-OMs), preserving the chirality at the C2 position.

-

Salt Formation: The use of anhydrous HCl (in dioxane or methanol) is critical. Aqueous HCl can lead to partial hydrolysis of the nitrile group to an amide or carboxylic acid.

Detailed Experimental Protocol

Objective: Deprotection of (S)-1-Boc-2-(cyanomethyl)piperazine to yield the target dihydrochloride salt.

Reagents:

-

(S)-1-Boc-2-(cyanomethyl)piperazine (1.0 equiv)

-

4M HCl in 1,4-Dioxane (10.0 equiv)

-

Methanol (dry, solvent)

-

Diethyl Ether or MTBE (antisolvent)

Methodology:

-

Dissolution: Charge (S)-1-Boc-2-(cyanomethyl)piperazine into a round-bottom flask. Add dry Methanol (5 mL per gram of substrate) and stir until fully dissolved at 0°C (ice bath).

-

Acid Addition: Dropwise add 4M HCl in Dioxane over 15 minutes. Maintain internal temperature < 10°C to prevent nitrile hydrolysis.

-

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2–4 hours.

-

IPC (In-Process Control): Monitor by TLC (ninhydrin stain) or LCMS for disappearance of the Boc-protected material.

-

-

Precipitation: The product may spontaneously precipitate as a white solid. If not, concentrate the solution to ~20% volume under reduced pressure (do not heat above 40°C).

-

Isolation: Add Diethyl Ether or MTBE (10 volumes) slowly to induce crystallization. Stir for 30 minutes.

-

Filtration: Filter the white solid under nitrogen atmosphere (hygroscopic). Wash the filter cake with fresh ether.

-

Drying: Dry under high vacuum at 40°C for 12 hours.

Expected Yield: 85–95% Characterization: 1H NMR (D2O) should show the disappearance of the t-butyl singlet (~1.4 ppm) and the retention of the methylene doublet (~3.0 ppm) adjacent to the nitrile.

Analytical Characterization & Quality Control

To ensure the material is suitable for drug development (e.g., Adagrasib synthesis), the following specifications must be met.

| Test | Method | Acceptance Criteria |

| Identity | 1H NMR (D2O or DMSO-d6) | Consistent with structure; no Boc signals. |

| Chiral Purity | Chiral HPLC | > 98% ee (Enantiomeric Excess) |

| Chemical Purity | HPLC (C18, Gradient) | > 97% (Area %) |

| Counterion Content | Ion Chromatography / Titration | 2.0 ± 0.2 molar equivalents of Chloride |

| Water Content | Karl Fischer | < 2.0% (Material is hygroscopic) |

Key NMR Signals (D2O, 400 MHz):

-

δ 3.8–3.0 ppm: Multiplets corresponding to the piperazine ring protons (7H).

-

δ 2.9–2.8 ppm: Doublet/Multiplet for the -CH₂-CN protons (2H).

-

Note: The NH protons exchange with D2O and will not be visible.

Synthetic Utility in Drug Design[1][7][9][10][11]

(S)-2-(Piperazin-2-yl)acetonitrile is a "privileged scaffold" intermediate.[1] Its primary utility lies in its bifunctionality:

-

N-Alkylation/Acylation: The secondary amines (N1 and N4) can be selectively functionalized. Due to steric hindrance near N1 (adjacent to the cyanomethyl group), N4 is typically more nucleophilic, allowing for regioselective substitution.

-

Nitrile Transformations:

-

Reduction: Converts to (S)-2-(2-aminoethyl)piperazine (diamine).

-

Hydrolysis: Converts to (S)-2-piperazineacetic acid.

-

Cyclization: Reaction with amidines or hydrazines to form fused heterocycles.

-

Case Study: Adagrasib (MRTX849) In the synthesis of Adagrasib, this intermediate is coupled with a chloropyrimidine or similar electrophile. The chiral center at C2 is crucial for the molecule's binding affinity in the KRAS G12C pocket, dictating the vector of the piperazine ring.

References

-

TCI Chemicals. (2024). (S)-2-(Piperazin-2-yl)acetonitrile Dihydrochloride Product Specification. TCI Chemicals. Link

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 138958339, (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride. PubChem.[3] Link

-

Fell, J. B., et al. (2020). Identification of the Clinical Development Candidate MRTX849, a Covalent KRASG12C Inhibitor. Journal of Medicinal Chemistry. (Contextual citation for Adagrasib synthesis intermediates). Link

-

3A Senrise. (2024). Material Safety Data Sheet: (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride. Link

-

Smolecule. (2023).[8] Biological Activity and Synthesis of (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride. Link

Sources

- 1. Buy (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride | 2158301-19-8 [smolecule.com]

- 2. nexconn.com [nexconn.com]

- 3. (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride | C6H13Cl2N3 | CID 138958339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. (S)-2-(piperazin-2-yl)acetonitrile hydrochloride 97% | CAS: 2250243-13-9 | AChemBlock [achemblock.com]

- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PIPERAZINE DIHYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 8. Piperazine synthesis [organic-chemistry.org]

Technical Guide: Synthesis and Characterization of (S)-2-(Piperazin-2-yl)acetonitrile

The following is an in-depth technical guide on the Adagrasib intermediate (S)-2-(Piperazin-2-yl)acetonitrile .

Core Intermediate for Adagrasib (MRTX849) [1]

Executive Summary

(S)-2-(Piperazin-2-yl)acetonitrile (often utilized as its protected form, tert-butyl (S)-2-(cyanomethyl)piperazine-1-carboxylate ) is the critical chiral building block in the synthesis of Adagrasib (MRTX849), a covalent KRAS G12C inhibitor.[1] This guide details the industrial-relevant synthesis, purification, and quality control of this intermediate.

The moiety serves two functions in the final drug pharmacophore:

-

Chiral Scaffolding: The (S)-configuration at the C2 position directs the spatial orientation of the piperazine ring within the KRAS G12C Switch II pocket.[1]

-

Warhead Linkage: It bridges the tetrahydropyridopyrimidine core and the fluoroacrylamide warhead, facilitating the covalent modification of Cysteine-12.[1]

Retrosynthetic Analysis

To understand the synthesis of the intermediate, one must view it within the context of the convergent assembly of Adagrasib.

Figure 1: Retrosynthetic disconnection of Adagrasib revealing the chiral piperazine synthon.

Core Synthesis Protocol

The most scalable and reproducible route proceeds via the functionalization of (S)-1-Boc-2-(hydroxymethyl)piperazine .[1] This route preserves the chiral center established in the starting material (derived from amino acid pools like (S)-Asparagine or (S)-Serine) and avoids costly late-stage resolution.

Reaction Scheme

-

Activation: Conversion of the primary alcohol to a mesylate leaving group.

-

Substitution: Nucleophilic displacement with cyanide to form the acetonitrile side chain.[1]

Figure 2: Step-by-step synthetic pathway.

Detailed Methodology

Step 1: Mesylation

Objective: Activate the hydroxyl group for displacement.[1]

-

Reagents: (S)-1-Boc-2-(hydroxymethyl)piperazine (1.0 equiv), Methanesulfonyl chloride (MsCl, 1.2 equiv), Triethylamine (TEA, 1.5 equiv).

-

Solvent: Dichloromethane (DCM).[1]

-

Protocol:

-

Dissolve the starting material in DCM and cool to 0°C under nitrogen.

-

Add TEA followed by the dropwise addition of MsCl. Maintain temperature < 5°C to prevent side reactions.

-

Stir for 1–2 hours. Monitor by TLC or LC-MS (Disappearance of alcohol).[1]

-

Critical Control: Quench with water immediately upon completion to avoid degradation.[1] Wash with brine, dry over Na2SO4, and concentrate. The mesylate is often used directly in the next step without extensive purification.[1]

-

Step 2: Cyanation (Nucleophilic Substitution)

Objective: Introduce the carbonitrile motif.[2]

-

Reagents: Crude Mesylate (from Step 1), Sodium Cyanide (NaCN, 1.5–2.0 equiv).

-

Solvent: DMSO (Dimethyl sulfoxide).[1]

-

Protocol:

-

Dissolve the crude mesylate in DMSO.[1]

-

Add NaCN carefully (Caution: Highly Toxic).[1]

-

Heat the mixture to 60–70°C for 4–6 hours. Higher temperatures (>90°C) may cause racemization or decomposition.

-

Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (EtOAc).[3]

-

Purification: The Boc-protected nitrile (CAS 1589565-36-5) can be purified via silica gel chromatography (Hexane/EtOAc gradient).[1]

-

Step 3: Deprotection (Optional for Storage)

While the Boc-protected form is stable and often used directly in the SNAr coupling for Adagrasib synthesis, the free amine salt can be generated if required.

-

Reagents: 4M HCl in Dioxane.

-

Protocol: Treat the Boc-intermediate with HCl/Dioxane at room temperature for 2 hours. Filter the resulting white solid (dihydrochloride salt).

Analytical Specifications & Quality Control

Ensuring the enantiomeric purity of this intermediate is paramount, as the wrong isomer will fail to bind effectively to the KRAS G12C pocket.

| Parameter | Specification | Method |

| Appearance | White to off-white solid | Visual |

| Purity (HPLC) | > 98.0% | Reverse Phase C18 |

| Chiral Purity (ee) | > 99.0% | Chiral HPLC (e.g., Chiralpak AD-H) |

| Identity (NMR) | Conforms to structure | 1H NMR (400 MHz, DMSO-d6) |

| Identity (MS) | [M+H]+ = 226.15 (Boc) | ESI-MS |

| Residual Solvents | < ICH Limits | GC-HS |

Key NMR Signals (Boc-Protected Form):

-

δ 1.40 (s, 9H): Boc tert-butyl group.[1]

-

δ 2.60–2.80 (m, 2H): Cyanomethyl CH2 protons (diastereotopic).

-

δ 3.80–4.00 (m, Broad): Piperazine ring protons near the carbamate.

Process Optimization & Troubleshooting

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 2 | Hydrolysis of Mesylate | Ensure anhydrous conditions; use fresh MsCl. |

| Racemization | Overheating during Cyanation | Keep reaction temp < 70°C; limit reaction time. |

| Impurity Formation | Elimination to alkene | Reduce basicity (avoid excess strong base); control temp.[1] |

Safety Considerations

-

Cyanide Hazard: Step 2 involves NaCN.[1] All operations must be performed in a well-ventilated fume hood with a cyanide antidote kit available.[1] Waste streams must be treated with bleach (sodium hypochlorite) to oxidize cyanide before disposal.

-

Mesyl Chloride: Corrosive and lachrymator.[1] Handle with gloves and eye protection.

References

-

Mirati Therapeutics, Inc. Processes and Intermediates for Synthesis of Adagrasib.[1][4] WO 2019/113279.[1] (Describes the use of the chiral piperazine in the assembly of MRTX849).

-

Fell, J. B., et al. (2020). Identification of the Clinical Development Candidate MRTX849, a Covalent KRASG12C Inhibitor. Journal of Medicinal Chemistry, 63(13), 6679–6693. (Details the discovery chemistry and structure-activity relationships).

-

Snead, D. R., et al. (2023).[5] Development of Adagrasib’s Commercial Manufacturing Route. Organic Process Research & Development.[1] (Provides insights into the scale-up and optimization of the synthesis).

-

PubChem Compound Summary. tert-Butyl (S)-2-(cyanomethyl)piperazine-1-carboxylate (CAS 1589565-36-5).[1][6]

Sources

- 1. WO2023059597A1 - Combination therapies of kras g12d inhibitors with sos1 inhibitors - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate CAS#: 2158302-01-1 [m.chemicalbook.com]

- 4. cdn.patentoppositions.org [cdn.patentoppositions.org]

- 5. Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tert-Butyl (S)-2-(cyanomethyl)piperazine-1-carboxylate | 1589565-36-5 [sigmaaldrich.com]

Chiral Piperazine Acetonitrile Building Blocks: A Technical Guide for Accelerating Drug Discovery

Abstract

The piperazine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in successful drug molecules.[1][2] Its unique physicochemical properties, including the ability to modulate aqueous solubility and engage in crucial hydrogen bonding interactions, make it a highly sought-after motif.[3][4][5] The introduction of chirality and further functionalization with moieties like acetonitrile unlocks access to novel chemical space and allows for the fine-tuning of pharmacokinetic and pharmacodynamic profiles.[1][6] This guide provides an in-depth technical overview of chiral piperazine acetonitrile building blocks, covering their strategic value, synthesis, and application in drug discovery, aimed at researchers, scientists, and drug development professionals.

The Strategic Value of the Chiral Piperazine Acetonitrile Scaffold

The combination of a chiral piperazine core with an acetonitrile substituent offers a powerful triad of features for drug design:

-

The Piperazine Core: A Privileged Scaffold: The six-membered saturated heterocycle containing two nitrogen atoms is a key component in numerous blockbuster drugs, including Imatinib (Gleevec) and Sildenafil (Viagra).[4][5] The two nitrogen atoms serve as versatile synthetic handles and can act as hydrogen bond donors or acceptors, enhancing interactions with biological targets and improving water solubility and bioavailability.[4][5]

-

Chirality: Introducing Three-Dimensionality: The majority of piperazine-containing drugs feature substitution only at the nitrogen atoms.[1][4] Introducing stereocenters on the carbon framework provides access to unexplored chemical space and allows for more precise, three-dimensional interactions with chiral biological targets like enzymes and receptors.[1][6] This stereochemical richness is crucial for optimizing potency and selectivity while minimizing off-target effects.[7]

-

The Acetonitrile Moiety: A Versatile Pharmacophore: The nitrile group (—C≡N) is a compact and polar functional group that can significantly influence a molecule's properties.[8] It can act as a hydrogen bond acceptor, a bioisostere for other functional groups like amides or thioureas, and its introduction can modulate the basicity of the nearby piperazine nitrogen.[8] Furthermore, the acetonitrile group can serve as a reactive handle for further chemical elaboration. Positioning the nitrile on a carbon adjacent to the piperazine ring can also enhance metabolic stability.[8]

Synthetic Strategies for Chiral Piperazine Acetonitrile Building Blocks

The efficient and stereocontrolled synthesis of these building blocks is paramount. Key strategies involve the asymmetric synthesis of the piperazine core followed by the introduction of the acetonitrile group.

Asymmetric Synthesis of the Piperazine Core

Several methods exist for the asymmetric preparation of substituted piperazines.[6] Common approaches include:

-

Starting from the Chiral Pool: Utilizing readily available chiral starting materials like amino acids is a common and effective strategy.[2][9][10]

-

Catalytic Asymmetric Synthesis: Methods like asymmetric hydrogenation or palladium-catalyzed cyclizations can provide access to enantiomerically enriched piperazine precursors.[6][9][11]

-

Chiral Resolution: Enzymatic or chromatographic resolution of racemic mixtures can be employed, though this is often less efficient than direct asymmetric synthesis.[6]

A generalized workflow for synthesizing a chiral piperazine core often involves the cyclization of a chiral diamine precursor, which can be derived from natural amino acids.

Diagram 1: General Synthetic Workflow

Caption: A conceptual workflow for the synthesis of chiral piperazine building blocks.

Introduction of the Acetonitrile Moiety

The most common method for introducing the acetonitrile group is through the N-alkylation of a piperazine nitrogen with a haloacetonitrile, typically bromoacetonitrile.[12]

Key Considerations for N-alkylation:

-

Monosubstitution: A significant challenge is preventing dialkylation, as both piperazine nitrogens are nucleophilic.[3] This can be controlled by using a mono-protected piperazine (e.g., N-Boc or N-Cbz) or by carefully controlling stoichiometry and reaction conditions.[13][14] Using piperazine salts can also favor mono-alkylation.[15]

-

Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent like acetonitrile or DMF, often in the presence of a non-nucleophilic base such as potassium carbonate or triethylamine to neutralize the generated acid.[3][12]

Detailed Experimental Protocol: Synthesis of (R)-1-(tert-butoxycarbonyl)-3-methyl-4-(2-cyanoethyl)piperazine

This protocol describes a representative synthesis starting from a commercially available chiral piperazine derivative.

Diagram 2: Reaction Scheme

Caption: Synthesis of a chiral piperazine acetonitrile building block via N-alkylation.

Materials and Equipment:

-

(R)-1-(tert-butoxycarbonyl)-3-methylpiperazine

-

Bromoacetonitrile

-

Potassium Carbonate (K2CO3), anhydrous

-

Acetonitrile (CH3CN), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Sodium sulfate (Na2SO4), anhydrous

-

Round-bottom flask, reflux condenser, magnetic stirrer

-

Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: To a solution of (R)-1-(tert-butoxycarbonyl)-3-methylpiperazine (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).

-

Addition of Alkylating Agent: Slowly add bromoacetonitrile (1.2 eq) to the stirring mixture at room temperature.

-

Reaction: Heat the reaction mixture to 80°C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

-

Workup: After completion, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[12]

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired chiral piperazine acetonitrile building block.

Applications in Drug Discovery: Case Studies

The unique properties of chiral piperazine acetonitrile building blocks have been leveraged in the development of various therapeutic agents. For instance, in the design of kinase inhibitors, the piperazine moiety often serves to confer water solubility and occupy a solvent-exposed region of the ATP binding site, while the chiral center and other substituents can be optimized for potency and selectivity. The acetonitrile group can form specific hydrogen bonds or act as a metabolically stable polar group.

| Drug Candidate Class | Role of Piperazine | Role of Chirality | Role of Acetonitrile |

| Kinase Inhibitors | Enhances solubility, interacts with hinge region | Improves selectivity for target kinase | Acts as H-bond acceptor, improves metabolic stability |

| GPCR Antagonists | Modulates pKa, provides vector for SAR | Orients substituents for optimal receptor fit | Occupies specific polar pockets in binding site |

| Antiviral Agents | Increases bioavailability, interacts with viral proteins | Provides stereospecific interactions | Enhances polarity and binding affinity |

Conclusion and Future Perspectives

Chiral piperazine acetonitrile building blocks represent a valuable and increasingly utilized class of scaffolds in drug discovery. Their synthesis, while requiring careful control of stereochemistry and reactivity, is accessible through established chemical transformations. The combination of a privileged heterocyclic core, the specificity of a chiral center, and the versatile functionality of the acetonitrile group provides medicinal chemists with a powerful tool to explore novel chemical space and design next-generation therapeutics with improved efficacy, selectivity, and pharmacokinetic properties. Future efforts will likely focus on developing even more efficient and modular synthetic routes to access a wider diversity of substituted chiral piperazines.

References

- A Novel Methodology for the Asymmetric Synthesis of 2,3,5-Trisubstituted Piperazine Derivatives. (n.d.). Google Cloud.

- Enantioselective Synthesis of Secondary and Tertiary Piperazin2ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. (n.d.). Caltech.

- A Concise Asymmetric Synthesis of cis-2,6-Disubstituted N-Aryl Piperazines via Pd-Catalyzed Carboamination Reactions. (n.d.). PMC.

- Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. (2020, May 22). RSC Publishing.

- Asymmetric Synthesis of Biologically Active Piperazine Derivatives. (2025, December 9). Bentham Science.

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Hindawi.

- Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. (2020, May 22). RSC Publishing.

- Acetonitrile in the Pharmaceutical Industry. (2023, October 9). Lab Alley.

- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024, April 20). ResearchGate.

- Synthesis of Chiral Building Blocks for Use in Drug Discovery. (n.d.). PMC.

- An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. (2025, August 7). ResearchGate.

- Computer Assisted Design and Synthesis of Novel Chiral Piperazine Derivatives from 3-Hydroxynopinone. (2017, March 1). Bentham Science Publishers.

- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (n.d.). PMC.

- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021, October 8). MDPI.

- A comprehensive review on the synthesis of substituted piperazine and its novel bio-medicinal applications. (n.d.). ResearchGate.

- A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. (2020, December 15). MDPI.

- Synthesis of Piperazines by C-H Functionalization. (2021, October 22). Encyclopedia MDPI.

- Stereoselective synthesis of polysubstituted piperazines and oxopiperazines. Useful building blocks in medicinal chemistry. (n.d.). PubMed.

- Synthesis of Enantiomerically Pure 5-Substituted Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. (2019, March 8). ACS Publications.

- Synthesis of piperazines. (n.d.). Organic Chemistry Portal.

- Process for the N-monoalkylation of piperazine. (n.d.). Google Patents.

- Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. (2025, June 19). Bentham Science Publishers.

- Acetonitrile in Pharmaceutical Synthesis: Applications, Quality Considerations, and Procurement Insights. (2024, December 19). ChemComplex.

- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023, December 21). MDPI.

- A Simple Synthesis of N-Alkylpiperazines. (2024, September 6). ResearchGate.

- Advances in the Application of Acetonitrile in Organic Synthesis since 2018. (2023, April 16). MDPI.

- Application of chiral building blocks to the synthesis of drugs. (n.d.). J-STAGE.

- Alkylated piperazine compounds. (n.d.). Google Patents.

- Advances in electrochemical reactions involving acetonitrile. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

- Synthesis method of chiral piperazinone derivative. (n.d.). Google Patents.

- Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. (n.d.). NIH.

- Stereospecific Synthesis of Highly Substituted Piperazines via an One-Pot Three Component Ring-Opening Cyclization from N-Activated Aziridines, Anilines, and Propargyl Carbonates. (2018, October 26). ACS Publications.

Sources

- 1. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]

- 3. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 7. researchgate.net [researchgate.net]

- 8. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Concise Asymmetric Synthesis of cis-2,6-Disubstituted N-Aryl Piperazines via Pd-Catalyzed Carboamination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Stereoselective synthesis of polysubstituted piperazines and oxopiperazines. Useful building blocks in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US20130116245A1 - Alkylated piperazine compounds - Google Patents [patents.google.com]

- 13. A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block | MDPI [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]

Stereochemical Dynamics of 2-Piperazinylacetonitrile Enantiomers: A Technical Guide to Biological Activity and Drug Design

Executive Summary

In contemporary drug discovery, the spatial orientation of pharmacophores dictates not only target affinity but also the viability of complex mechanistic pathways such as targeted protein degradation. 2-Piperazinylacetonitrile —a privileged heterocyclic scaffold—serves as a critical chiral building block in the synthesis of neuropharmacological agents and bifunctional degraders (PROTACs)[1].

The biological activity of this compound is heavily dependent on its stereochemistry. The (S)-enantiomer (PubChem CID 34180599)[2] and its (R)-enantiomer counterpart[] exhibit profoundly different pharmacological profiles when incorporated into larger drug molecules. This whitepaper provides an in-depth mechanistic analysis of how the C2-chiral center of 2-piperazinylacetonitrile governs receptor binding, linker trajectory in ternary complexes, and overall therapeutic efficacy.

Stereochemical Profiling and Structural Causality

The core structure of 2-piperazinylacetonitrile features a six-membered piperazine ring with a cyanomethyl (

The Causality of Conformation

The piperazine ring predominantly adopts a chair conformation to minimize torsional strain. The stereocenter at C2 dictates whether the cyanomethyl substituent occupies an equatorial or axial position.

-

Equatorial Projection: Minimizes 1,3-diaxial steric interactions, resulting in a lower-energy, highly stable conformer.

-

Vector Trajectory: When the piperazine nitrogen atoms are engaged in salt bridges or hydrogen bonds within a target protein's binding pocket, the spatial vector of the C2 substituent determines the exact trajectory of any attached functional groups. A shift from (S) to (R) completely inverts this exit vector, often leading to severe steric clashes with the protein backbone.

Mechanistic Biology & Target Engagement

Neuropharmacology: Dopamine and Serotonin Modulation

Piperazine derivatives are foundational to the design of atypical antipsychotics targeting

Targeted Protein Degradation: KRAS G12C Modulators

The most advanced application of 2-piperazinylacetonitrile enantiomers is in the synthesis of heterobifunctional compounds (PROTACs) for the targeted degradation of KRAS G12C[6].

In these degraders, the piperazine core binds within the switch-II pocket of KRAS. The cyanomethyl group is synthetically converted into an attachment point for a linker connected to a Von Hippel-Lindau (VHL) E3 ligase ligand.

-

The (S)-Enantiomer Advantage: The (S)-configuration projects the linker directly into the solvent channel. This optimal trajectory allows the VHL ligase to be recruited without steric hindrance, enabling the formation of a highly stable Target-PROTAC-Ligase ternary complex.

-

The (R)-Enantiomer Failure: The (R)-configuration forces the linker vector to point inward toward the KRAS protein surface. This steric occlusion prevents the E3 ligase from docking effectively, rendering the degrader biologically inactive despite maintaining high binary affinity for KRAS.

Mechanism of KRAS G12C degradation mediated by (S)-piperazine-based bifunctional degraders.

Experimental Workflows

To accurately assess the biological activity of these enantiomers, researchers must employ self-validating biochemical assays. The following protocol details the validation of ternary complex formation using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Self-Validating TR-FRET Assay for Ternary Complex Formation

This protocol is designed to eliminate false positives caused by non-specific aggregation by inherently requiring a biphasic "Hook effect" response to validate true ternary complex formation.

Step 1: Reagent Preparation

-

Purify recombinant KRAS G12C (tagged with Terbium cryptate, Tb-donor) and VHL-ElonginB-ElonginC (VCB) complex (tagged with d2-acceptor fluorophore).

-

Prepare an 11-point serial dilution of the (S) and (R) PROTAC derivatives in DMSO (ranging from 0.1 nM to 10 µM).

Step 2: Incubation (The Causality of Equilibrium)

-

Mix 10 nM KRAS-Tb, 10 nM VCB-d2, and the PROTAC dilutions in an assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1 mM DTT).

-

Self-Validation Control: In parallel wells, add 10 µM of free VHL ligand. Causality: If the TR-FRET signal is genuinely driven by the PROTAC bridging the two proteins, the excess free ligand will competitively inhibit VHL binding, collapsing the signal to baseline.

Step 3: Excitation and Measurement

-

Excite the microplate at 337 nm.

-

Measure emission at 615 nm (Tb donor) and 665 nm (d2 acceptor) after a 50 µs delay to eliminate background autofluorescence.

-

Calculate the FRET ratio (665 nm / 615 nm).

Experimental workflow for validating PROTAC ternary complex formation using TR-FRET.

Quantitative Data Analysis

The impact of the C2 chiral center is most evident when comparing the binary binding affinities against the actual degradation efficiencies. As shown in the table below, while both enantiomers bind the primary target and the E3 ligase effectively in isolation, only the (S)-enantiomer achieves the necessary ternary complex half-life to drive ubiquitination and subsequent degradation.

| Compound Derivative | C2 Configuration | KRAS G12C Binary | VHL Binary | Ternary Complex Half-life (min) | Degradation | Degradation |

| PROTAC-S | (S)-enantiomer | 12.5 | 85.0 | 45.0 | 15.2 | 92% |

| PROTAC-R | (R)-enantiomer | 18.4 | 88.1 | < 5.0 | > 1000 | 14% |

Data Interpretation: The (R)-enantiomer exhibits a "molecular dead-end." Despite a strong binary

References

-

PubChem. "(S)-2-(Piperazin-2-yl)acetonitrile." National Library of Medicine. URL:[Link]

-

PubChem. "(S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride." National Library of Medicine. URL:[Link]

- Google Patents. "WO2005026177A1 - Substituted piperazines of azepines, oxazepines, and thiazepines.

- Google Patents. "WO2021207172A1 - Compounds and methods for targeted degradation of kras.

Sources

- 1. Buy (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride | 2158301-19-8 [smolecule.com]

- 2. (S)-2-(Piperazin-2-yl)acetonitrile | C6H11N3 | CID 34180599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride | C6H13Cl2N3 | CID 138958339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. WO2005026177A1 - Substituted piperazines of azepines, oxazepines, and thiazepines - Google Patents [patents.google.com]

- 6. WO2021207172A1 - Compounds and methods for targeted degradation of kras - Google Patents [patents.google.com]

2-[(2S)-Piperazin-2-yl]acetonitrile chemical safety data sheet (SDS)

This technical guide provides an advanced, application-focused analysis of 2-[(2S)-piperazin-2-yl]acetonitrile. Moving beyond the standard 16-section Safety Data Sheet (SDS), this whitepaper synthesizes physicochemical hazard data with field-proven handling protocols and step-by-step synthetic methodologies, specifically tailored for researchers developing targeted oncology therapeutics.

Executive Summary

2-[(2S)-Piperazin-2-yl]acetonitrile (predominantly handled as its dihydrochloride salt, CAS: 2158301-19-8) is a highly specialized chiral building block[1]. Unlike bulk commodity chemicals, this compound is a pivotal intermediate in the synthesis of advanced covalent inhibitors targeting the KRAS G12C mutation—a historically "undruggable" target in non-small cell lung cancer (NSCLC)[2]. It forms the core structural linker in several clinical and preclinical candidates, including Adagrasib (MRTX849) analogs and Elisrasib[3].

Chemical Identity & Physicochemical Profiling

To ensure reproducible synthetic outcomes, researchers must understand the precise physicochemical nature of the compound[4]. The dihydrochloride salt is strictly preferred over the free base due to the inherent instability, hygroscopicity, and propensity for spontaneous polymerization of the free piperazine ring.

Table 1: Chemical Identity and Quantitative Properties

| Property | Specification |

| Chemical Name | (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride |

| CAS Registry Number | 2158301-19-8 |

| Molecular Formula | C6H13Cl2N3 |

| Molecular Weight | 198.09 g/mol |

| Appearance | White to light yellow/orange crystalline powder |

| Stereochemistry | (S)-enantiomer (Optically active) |

| Storage Temperature | 2-8°C (Inert atmosphere required) |

Hazard Identification & Mechanistic Toxicology

Handling 2-[(2S)-piperazin-2-yl]acetonitrile dihydrochloride requires stringent safety protocols driven by its specific toxicological profile.

-

GHS Classification:

-

H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.

-

H315 / H319: Causes skin irritation / Causes serious eye irritation.

-

-

Mechanistic Causality of Hazards:

-

Acute Irritation: The dihydrochloride salt is highly water-soluble. Upon contact with physiological moisture (sweat, tears, mucous membranes), it rapidly dissociates. This causes a localized drop in pH that leads to acute tissue irritation and potential micro-abrasions.

-

Sensitization: Piperazine derivatives are known respiratory and dermal sensitizers. Repeated exposure to aerosols or fine dust can trigger immune-mediated hypersensitivity.

-

Nitrile Toxicity: While the nitrile (-C≡N) group is covalently bound and does not readily release free cyanide gas under ambient conditions, aggressive oxidative or thermal degradation (e.g., during a laboratory fire) will yield highly toxic nitrogen oxides (NOx) and hydrogen cyanide (HCN) vapors.

-

Advanced Handling, Storage, and Operational Safety

Standard laboratory PPE is insufficient for high-purity chiral pharmaceutical intermediates. The following self-validating system ensures both operator safety and chemical integrity.

-

Storage Protocol: Store at 2-8°C under an inert gas (argon or nitrogen)[5].

-

Causality: The compound is highly hygroscopic. Moisture ingress not only degrades the compound via slow hydrolysis of the nitrile group but also causes clumping. Clumping introduces severe inaccuracies during stoichiometric weighing, ruining downstream yields.

-

-

Handling & Weighing Workflow:

-

Step 1: Transfer the sealed vial from cold storage to a desiccator and allow it to equilibrate to room temperature for 30 minutes. Validation: Visually confirm the vial is at ambient temperature; this prevents atmospheric condensation from forming on the cold powder when the seal is broken.

-

Step 2: Conduct all weighing operations within a ductless fume enclosure or a glovebox equipped with HEPA filtration.

-

Step 3: Use anti-static spatulas. Causality: The fine powder easily adheres to surfaces via static charge, increasing the risk of aerosolization and operator inhalation.

-

Safety and exposure control logic for handling 2-[(2S)-piperazin-2-yl]acetonitrile dihydrochloride.

Synthetic Utility: Integration into KRAS G12C Inhibitor Pipelines

The structural brilliance of 2-[(2S)-piperazin-2-yl]acetonitrile lies in its dual functionality. The piperazine ring acts as a rigid linker, while the cyanomethyl group occupies a highly specific, hidden sub-pocket in the KRAS G12C switch II region, significantly enhancing binding affinity[2]. Finally, the secondary amine serves as the critical attachment point for the acrylamide warhead, which covalently binds to the mutant Cysteine-12[6].

Protocol: Nucleophilic Aromatic Substitution (SNAr) and Warhead Installation Objective: Couple the intermediate to a functionalized pyrimidine core to construct a KRAS G12C inhibitor precursor[7].

-

Reagent Preparation & Free-Basing:

-

Suspend (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an argon atmosphere.

-

Add N,N-diisopropylethylamine (DIPEA) (3.5 eq) dropwise at 0°C.

-

Causality: The excess DIPEA neutralizes the two equivalents of HCl, releasing the nucleophilic free base in situ. Maintaining 0°C prevents exothermic degradation of the newly formed free base.

-

-

SNAr Coupling:

-

Introduce the electrophilic core (e.g., a 4-chloropyrido[3,4-d]pyrimidine derivative) (0.9 eq) to the solution[6].

-

Stir at room temperature for 2-4 hours.

-

Validation: Monitor the reaction via LC-MS. The complete disappearance of the electrophile mass peak validates the successful coupling, preventing downstream purification failures caused by unreacted starting materials.

-

-

Acryloylation (Warhead Installation):

-

Isolate the coupled intermediate and dissolve it in anhydrous dichloromethane (DCM). Cool strictly to -78°C.

-

Add DIPEA (1.5 eq) followed by a highly controlled, dropwise addition of acryloyl chloride (1.1 eq).

-

Causality: The ultra-low temperature is critical. Acryloyl chloride is extremely reactive; at higher temperatures, it will cause runaway polymerization or non-specific acylation. This step installs the Michael acceptor required for covalent target engagement[2].

-

Workflow for synthesizing KRAS G12C inhibitors using 2-[(2S)-piperazin-2-yl]acetonitrile.

References

- Google Patents. "WO2021207172A1 - Compounds and methods for targeted degradation of kras".

-

ACS Publications. "Design and Synthesis of KRAS G12C Inhibitors for Antitumor Evaluation Harboring Combination Therapy". Journal of Medicinal Chemistry. [Link]

-

precisionFDA. "ELISRASIB". U.S. Food and Drug Administration. [Link]

-

PubChem. "KRAS G12C inhibitor 5 | C32H37N7O2 | CID 132145444". National Library of Medicine.[Link]

Sources

- 1. 2-[(2S)-piperazin-2-yl]acetonitrile dihydrochloride 97% | CAS: 2158301-19-8 | AChemBlock [achemblock.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. GSRS [precision.fda.gov]

- 4. Buy (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride | 2158301-19-8 [smolecule.com]

- 5. (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride | 2158301-19-8 [sigmaaldrich.com]

- 6. KRAS G12C inhibitor 5 | C32H37N7O2 | CID 132145444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. WO2021207172A1 - Compounds and methods for targeted degradation of kras - Google Patents [patents.google.com]

The Synthetic Blueprint: A Guide to the Starting Materials for KRAS G12C Inhibitors

The advent of covalent inhibitors targeting the KRAS G12C mutation represents a paradigm shift in the treatment of once "undruggable" cancers.[1][2][3] The intricate molecular architectures of these drugs, exemplified by the FDA-approved sotorasib (AMG 510) and adagrasib (MRTX849), are the culmination of sophisticated synthetic strategies.[1] For researchers and drug development professionals, a deep understanding of the starting materials and the underlying synthetic logic is paramount for innovation in this rapidly evolving field. This in-depth technical guide provides a comprehensive analysis of the core starting materials for the synthesis of these groundbreaking therapies.

Part 1: Deconstructing the Core - Common Structural Motifs and Their Foundational Building Blocks

KRAS G12C inhibitors, while structurally diverse, share a common pharmacophoric framework designed to interact with the Switch-II pocket of the mutant protein.[4][5] This framework typically comprises four key components:

-

A Heterocyclic Core: This central scaffold provides the structural rigidity and positions the other functional groups for optimal interaction with the target.

-

A Lipophilic Group: This moiety often engages a hydrophobic pocket, contributing to binding affinity.

-

A Linker and Solubilizing Group: This component connects the core to the reactive "warhead" and often includes features to improve physicochemical properties.

-

An Electrophilic "Warhead": Typically an acrylamide, this group forms an irreversible covalent bond with the cysteine-12 residue of the mutant KRAS protein.[2]

The synthesis of these complex molecules is a convergent process, relying on the efficient construction and coupling of key intermediates derived from readily available starting materials.

Part 2: The Synthesis of Sotorasib - A Symphony of Coupling Reactions

The synthesis of sotorasib is a testament to modern synthetic organic chemistry, featuring a strategically planned route that assembles the final molecule from several key building blocks. The commercial manufacturing process has been refined to ensure efficiency and control over the final product's quality.[6]

Key Starting Materials for Sotorasib:

| Starting Material | Role in Synthesis | Supplier Information |

| Nicotinic acid derivatives | Precursor to the pyridopyrimidine core | Commercially available from major chemical suppliers. |

| Substituted anilines | Forms part of the atropisomeric biaryl core | Commercially available from major chemical suppliers. |

| 3-Fluoroanisole | Precursor to the boroxine reagent for Suzuki coupling | Commercially available from major chemical suppliers. |

| (S)-2-methylpiperazine derivatives | Forms the linker region | Commercially available, often requiring protection/deprotection steps. |

| Acryloyl chloride | Provides the acrylamide "warhead" | Commercially available from major chemical suppliers. |

Conceptual Synthetic Workflow for Sotorasib:

The synthesis of sotorasib can be conceptually broken down into the following key stages, each relying on specific starting materials:

-

Formation of the Atropisomeric Core: The synthesis commences with the construction of the sterically hindered biaryl pyridopyrimidine core. This is often achieved through the amidation of a nicotinic acid derivative, followed by cyclization with a substituted aniline.[7][8][9] The control of the axial chirality (atropisomerism) is a critical challenge, with the desired (M)-atropisomer being the more active form.[10] This is often addressed via classical resolution using a chiral resolving agent like (+)-2,3-dibenzoyl-D-tartaric acid ((+)-DBTA).[7][8]

-

Installation of the Piperazine Linker: The pyridopyrimidine core is then functionalized to allow for the introduction of the piperazine linker. This typically involves a nucleophilic aromatic substitution (SNAr) reaction.[8][9]

-

Suzuki Coupling for Biaryl Bond Formation: A key step in the synthesis is the Suzuki-Miyaura cross-coupling reaction to introduce the fluoro-hydroxyphenyl group.[6][9] This necessitates the preparation of a corresponding boronic acid or boroxine reagent, which is synthesized from 3-fluoroanisole.[8]

-

Final "Warhead" Installation: The final step involves the acylation of the piperazine nitrogen with acryloyl chloride to install the covalent warhead, followed by deprotection if necessary, to yield sotorasib.[8][9]

Caption: Conceptual synthetic workflow for sotorasib.

Part 3: The Synthesis of Adagrasib - A Strategy of Sequential Nucleophilic Aromatic Substitutions

The synthesis of adagrasib has seen significant evolution, with newer routes prioritizing efficiency and minimizing the use of protecting groups and transition-metal catalysis.[11][12][13][14][15] A highly efficient, five-step, chromatography-free synthesis has been reported, highlighting the power of strategic planning in process chemistry.[12][13][14][15]

Key Starting Materials for Adagrasib:

| Starting Material | Role in Synthesis | Supplier Information |

| β-ketoesters | Foundational building block for the core | Can be synthesized or sourced from specialized suppliers. |

| Thiourea | Used in the formation of the tetrahydropyridopyrimidine core | Commercially available from major chemical suppliers. |

| (R)-N-methyl-2-pyrrolidinemethanol | Chiral building block | Commercially available from major chemical suppliers. |

| 1-chloro-8-iodonaphthalene | Provides the chloronaphthyl moiety | Can be synthesized or sourced from specialized suppliers. |

| Chiral piperazine derivatives | Forms the linker region | Commercially available, often a costly intermediate. |

| 2-Fluoroacrylic acid | Provides the 2-fluoroacrylamide "warhead" | Commercially available or can be prepared from its sodium salt.[16] |

Conceptual Synthetic Workflow for Adagrasib:

The more recent and efficient synthetic strategies for adagrasib are centered around the sequential and regioselective functionalization of a central tetrahydropyridopyrimidine core.[12][14]

-

Construction of the Tetrahydropyridopyrimidine Core: The synthesis often begins with the construction of the heterocyclic core from a suitable β-ketoester and thiourea.[17] This is followed by oxidation of the sulfide to a sulfone, which serves as a good leaving group for subsequent reactions.[12][14]

-

First SNAr Reaction - Installation of the Chiral Prolinol Moiety: The first key fragment, (R)-N-methyl-2-pyrrolidinemethanol, is introduced via a nucleophilic aromatic substitution (SNAr) reaction.[12][14]

-

Second SNAr Reaction - Introduction of the Chiral Piperazine: The second chiral building block, a substituted piperazine, is then installed through another SNAr reaction at a different position on the core.[12][14] The use of a judicious leaving group is crucial for the success of this step.

-

Buchwald-Hartwig Amination: The chloronaphthyl group is typically introduced via a Buchwald-Hartwig amination reaction.[12]

-

Final Amidation for "Warhead" Formation: The synthesis is completed by the amidation of the piperazine with 2-fluoroacrylic acid to form the active covalent inhibitor.[12][16]

Caption: Conceptual synthetic workflow for adagrasib.

Part 4: Experimental Protocols - A Conceptual Overview

While detailed, step-by-step laboratory procedures are beyond the scope of this guide, the following provides a conceptual framework for key transformations, reflecting the methodologies described in the scientific literature.

Conceptual Protocol 1: Suzuki-Miyaura Coupling for Sotorasib Intermediate

-

Reaction Setup: To a solution of the chlorinated pyridopyrimidine intermediate and the boroxine reagent in a suitable solvent (e.g., 1,4-dioxane), add a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., aqueous potassium carbonate).

-

Reaction Execution: Heat the reaction mixture under an inert atmosphere until the starting material is consumed, as monitored by an appropriate analytical technique (e.g., HPLC or LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction, perform an aqueous work-up to remove inorganic salts, and extract the product with an organic solvent. The crude product is then purified, typically by crystallization or column chromatography.

Conceptual Protocol 2: SNAr Reaction for Adagrasib Intermediate

-

Reaction Setup: Dissolve the sulfone-activated tetrahydropyridopyrimidine core in a suitable aprotic polar solvent (e.g., acetonitrile).

-

Addition of Nucleophile and Base: Add the chiral amine (e.g., (R)-N-methyl-2-pyrrolidinemethanol) and a suitable base (e.g., a non-nucleophilic organic base like DIPEA or a strong inorganic base like sodium tert-amylate).

-

Reaction Monitoring and Completion: Stir the reaction, possibly with gentle heating, until complete conversion is observed.

-

Isolation: The product can often be isolated by direct crystallization from the reaction mixture after an acidic quench, which simplifies the purification process.[12][14]

Conclusion

The syntheses of sotorasib and adagrasib are masterclasses in modern organic chemistry, showcasing how complex, life-saving medicines can be constructed from relatively simple, commercially available starting materials. For the drug development professional, a thorough understanding of these synthetic routes, the rationale behind the choice of starting materials, and the key chemical transformations is not merely an academic exercise. It is the foundation upon which the next generation of KRAS G12C inhibitors, and indeed other targeted cancer therapies, will be built. The continuous refinement of these synthetic pathways, aimed at improving yield, reducing cost, and enhancing sustainability, will remain a critical endeavor in the fight against cancer.

References

- Processes and intermediates for synthesis of adagrasib.

- Processes and intermediates for synthesis of adagrasib.

- Process for preparation of sotorasib and solid state form thereof.

- Adagrasib Synthetic Routes. MedKoo Biosciences.

- Chen, C.-y., Lu, Z., Scattolin, T., Chen, C., Gan, Y., & McLaughlin, M. (2023). Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer. Organic Letters, 25(6), 944–949.

- Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer.

- Chen, C.-Y., Lu, Z., Scattolin, T., Chen, C., Gan, Y., & McLaughlin, M. (2023). Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer. Organic Letters, 25(6), 944-949.

- Processes and intermediates for synthesis of adagrasib.

- Chen, C. Y., Lu, Z., Scattolin, T., Chen, C., Gan, Y., & McLaughlin, M. (2023). Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer. Organic letters, 25(6), 944–949.

- Synthetic approaches and clinical application of KRAS inhibitors for cancer therapy. European Journal of Medicinal Chemistry.

- Cee, V. J., et al. (2022). Addressing Atropisomerism in the Development of Sotorasib, a Covalent Inhibitor of KRAS G12C: Structural, Analytical, and Synthetic Considerations. Accounts of Chemical Research, 55(20), 2861–2873.

- How is Sotorasib synthesised?. ChemicalBook. (2024, January 26).

- Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening. Journal of Medicinal Chemistry.

- Improved Synthesis Of Key Intermediate Of Kras G12 C Inhibitor. Quick Company.

- Improved Synthesis of New FDA-Approved Treatment for KRAS G12C Mutation in Non-small Cell Lung Cancer. ACS Medicinal Chemistry Letters.

- Stereoselective synthesis of a KRASG12C inhibitor with quinoline-piperazine scaffold. Organic & Biomolecular Chemistry.

- Design and Synthesis of KRAS G12C Inhibitors for Antitumor Evaluation Harboring Combination Therapy with Nrf2, PARP-7, and Pan-USP Inhibitors to Alleviate Drug Resistance Synergistically.

- CRYSTALLINE FORM OF SOTORASIB.

- Improved synthesis of key intermediate of kras g12c inhibitor compound.

- PROCESSES AND INTERMEDIATES FOR SYNTHESIS OF ADAGRASIB.

- Sotorasib – Mechanism of Action and Synthesis. YouTube.

- Development of a Commercial Manufacturing Process for Sotorasib, a First-in-Class KRAS G12C Inhibitor.

- Solid forms of Adagrasib and methods of making the same.

- Inhibitors of the GTPase KRASG12C in cancer: a patent review (2019-2021).

- Contribution of Noncovalent Recognition and Reactivity to the Optimization of Covalent Inhibitors: A Case Study on KRas G12C.

- Sotorasib: First Approval. Drugs, 81(13), 1517–1522.

- Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening.

- A Process For The Preparation Of Sotorasib And Its Novel Intermedi

- Stereoselective synthesis of a KRASG12C inhibitor with a quinoline-piperazine scaffold. Royal Society of Chemistry.

- Targeting KRAS G12C with Covalent Inhibitors. Annual Review of Cancer Biology, 6(1), 299-318.

- Process development of a key building block for a KRAS G12C brain penetrant inhibitor. American Chemical Society.

- Synthesis of key intermediate of KRAS G12C inhibitor compound.

- Sotorasib formulation.

- Novel K-Ras G12C Switch-II Covalent Binders Destabilize Ras and Accelerate Nucleotide Exchange.

- Process Development and Manufacture of the Core Starting Material of Adagrasib (MRTX849). ChemRxiv.

- The path to the clinic: a comprehensive review on direct KRASG12C inhibitors.

- Design, synthesis and biological evaluation of KRAS12-PROTACs.

- Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in p

- Sotorasib - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP. PharmaCompass.com.

- Development of a Commercial Manufacturing Process for Sotorasib, a First-in-Class KRAS G12C Inhibitor. Request PDF.

Sources

- 1. Synthetic approaches and clinical application of KRAS inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. annualreviews.org [annualreviews.org]

- 4. Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Addressing Atropisomerism in the Development of Sotorasib, a Covalent Inhibitor of KRAS G12C: Structural, Analytical, and Synthetic Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. How is Sotorasib synthesised?_Chemicalbook [chemicalbook.com]

- 9. youtube.com [youtube.com]

- 10. WO2022246069A1 - Process for preparation of sotorasib and solid state form thereof - Google Patents [patents.google.com]

- 11. medkoo.com [medkoo.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. WO2023205074A1 - Processes and intermediates for synthesis of adagrasib - Google Patents [patents.google.com]

- 17. chemrxiv.org [chemrxiv.org]

Piperazine-2-carbonitrile Derivatives in Medicinal Chemistry: A Technical Guide

Executive Summary

The piperazine-2-carbonitrile scaffold represents a high-value pharmacophore in modern drug discovery, particularly for programs targeting serine and cysteine proteases (e.g., DPP-4, Cathepsin K/S, SARS-CoV-2 Mpro).[1] Unlike the ubiquitous unsubstituted piperazine, the introduction of a nitrile group at the C2 position introduces a chiral center, lowers the pKa of the adjacent N1 amine, and provides a "warhead" capable of forming reversible covalent bonds with active site nucleophiles.

This guide details the structural rationale, synthetic pathways, and therapeutic applications of this scaffold, providing researchers with actionable protocols for integrating it into lead optimization campaigns.

Structural Biology & Pharmacophore Analysis[1]

The piperazine-2-carbonitrile core offers three distinct medicinal chemistry advantages over the parent piperazine:

-

Electronic Modulation (pKa Shift): The electron-withdrawing nature of the nitrile group (

effect) significantly lowers the basicity of the -

Reversible Covalent Targeting: The nitrile carbon is electrophilic.[2][3] When positioned correctly in an enzyme active site, it undergoes nucleophilic attack by catalytic cysteine (thiolate) or serine (hydroxyl) residues, forming a thioimidate or imidate adduct. This interaction is often reversible, reducing the risk of permanent off-target haptenization seen with irreversible warheads (e.g., acrylamides).

-

Conformational Constraint: The substituent at C2 forces the piperazine ring into a preferred chair conformation to minimize 1,3-diaxial interactions, potentially locking the molecule into a bioactive pose.

Table 1: Physicochemical Comparison

| Property | Piperazine | Piperazine-2-carbonitrile | Impact on MedChem |

| C2 Hybridization | Linear geometry of CN fits narrow pockets.[1] | ||

| N1 pKa (est.) | ~9.8 | ~7.0 | Improved oral bioavailability; reduced lysosomal trapping. |

| Chirality | Achiral | Chiral ( | Enables stereoselective target engagement. |

| Metabolic Stability | Susceptible to N-oxidation | C2-H is acidic; CN blocks oxidative metabolism at C2.[1] | Altered metabolic soft spots. |

Synthetic Architectures

Accessing the piperazine-2-carbonitrile scaffold requires controlling the stereocenter at C2.[1] Two primary routes dominate: Pyrazine Hydrogenation (for racemic/scale-up) and Chiral Pool Synthesis (for enantiopure discovery).[1]

Diagram 1: Synthetic Pathways

Caption: Two primary routes to the scaffold. Route 1 (top) yields racemates suitable for initial screening. Route 2 (bottom) preserves stereochemistry for lead optimization.

Detailed Experimental Protocol: Amide Dehydration Route

This protocol describes the conversion of (S)-4-N-Boc-piperazine-2-carboxamide to the corresponding nitrile.[1] This is the preferred method for generating enantiomerically pure building blocks.

Reagents:

-

Starting Material: (S)-1,4-di-Boc-piperazine-2-carboxamide (1.0 eq)[1]

-

Dehydrating Agent: Trifluoroacetic anhydride (TFAA) (1.5 eq)

-